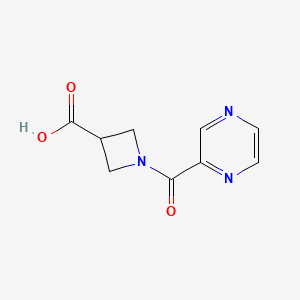

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-8(7-3-10-1-2-11-7)12-4-6(5-12)9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJLVWXIHKSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine-3-carboxylic acid can be synthesized via the cyclization of β-amino acids. The pyrazine ring can then be introduced through a coupling reaction with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds, including those similar to 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid, exhibit potent anticancer properties. For instance, compounds with modifications at the pyrazine ring have shown selective inhibition of kinases involved in cancer progression, such as c-Met, which is implicated in non-small cell lung cancer and other malignancies .

Table 1: Summary of Anticancer Activities of Related Pyrazine Compounds

| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |

|---|---|---|---|

| PF-04217903 | c-Met | 0.005 | Lung |

| Savolitinib | c-Met | 0.005 | Lung |

| Compound X | Unknown | TBD | TBD |

Neuroprotective Effects

There is emerging evidence that pyrazine derivatives may also play a role in neuroprotection. For example, compounds containing similar structural motifs have been investigated for their potential to modulate neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the azetidine ring and subsequent functionalization of the pyrazine moiety. Structure-activity relationship studies are crucial for optimizing its pharmacological properties.

Key Synthetic Steps:

- Formation of the azetidine ring via cyclization.

- Introduction of the pyrazine carbonyl group through acylation.

- Carboxylation to yield the final compound.

Case Study: Antitumor Efficacy

A study conducted on a series of pyrazine derivatives demonstrated that substituents at specific positions significantly influence their antitumor activity. The findings suggested that optimizing these substituents could enhance efficacy against various cancer cell lines .

Table 2: Efficacy of Pyrazine Derivatives on Cancer Cell Lines

| Compound Name | Cell Line | % Inhibition | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 75% | Apoptosis induction |

| Compound B | HCT116 | 65% | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Case Study: Neuroprotective Potential

In another investigation, a derivative similar to this compound was assessed for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid

1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid

Siponimod (BAF312)

- Structure: Complex substituent with cyclohexyl, trifluoromethyl, and ethylamino groups.

- Biological Activity : Selective S1P1/5 modulator approved for multiple sclerosis. Half-life = 56.6 h in humans .

- Key Contrast : Larger molecular weight (vs. target compound) and lipophilic groups enable prolonged efficacy but increase metabolic complexity.

Derivatives with Bioisosteric Replacements

1-(Pyridin-2-yl)azetidine-3-carboxylic acid

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

- Structure : Chlorinated pyrimidine substituent.

- Applications : Explored as a kinase inhibitor scaffold .

- Advantage : Chlorine enhances metabolic stability and hydrophobic interactions.

Functionalized Azetidine-3-carboxylic Acids

1-(Ethanesulfonyl)azetidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid

- Structure : Difluoromethyl and Boc-protected amine.

- Molecular Weight : 251.23 g/mol .

- Utility : Fluorine atoms improve metabolic stability and bioavailability.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using azetidine-3-carboxylic acid as a baseline (LogP = -0.86 ).

†Estimated based on analogous derivatives.

‡Derived from parent azetidine-3-carboxylic acid .

Research Findings and Trends

- S1P Receptor Agonists : Azetidine-3-carboxylic acid derivatives with bulky aromatic groups (e.g., benzofuran, pyrazine) show submicromolar potency due to hydrophobic interactions with receptor pockets .

- Metabolic Stability: Fluorinated or sulfonylated derivatives exhibit improved pharmacokinetic profiles compared to non-halogenated analogues .

Biological Activity

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring, which is known for its diverse biological activities. The azetidine ring contributes to its structural uniqueness, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazine-2-carboxylic acids have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 | Mycobacterium tuberculosis H37Rv |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | Mycobacterium tuberculosis H37Rv |

Enzyme Inhibition

The mechanism of action for compounds similar to this compound often involves enzyme inhibition. For example, studies have shown that modifications to the pyrazine structure can enhance lipophilicity and improve binding affinity to target enzymes, which may lead to increased biological efficacy .

Case Studies

- Anti-Tubercular Agents : A study synthesized a series of substituted derivatives based on pyrazine-2-carbonyl and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as therapeutic agents .

- Cytotoxicity Assessments : In vitro studies assessing the cytotoxic effects of these compounds on human embryonic kidney (HEK-293) cells revealed no significant toxicity, suggesting a favorable safety profile for further development .

The proposed mechanism involves the interaction of the compound with specific molecular targets, including enzymes and receptors. The presence of the pyrazine moiety enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This interaction can modulate various biological processes, leading to the observed antimicrobial and enzyme-inhibitory activities .

Q & A

Q. What are the established synthetic routes for 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid, and how can purity be optimized during synthesis?

A practical approach involves coupling pyrazine-2-carboxylic acid derivatives with azetidine-3-carboxylic acid precursors. For example, methyl 3-aminopyrazine-2-carboxylate can react with hydrazine derivatives to form carbohydrazonic intermediates, followed by cyclization . Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with methanol/chloroform) and recrystallization in ethanol. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures intermediates and final products meet ≥95% purity thresholds .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR (DMSO-) to confirm pyrazine and azetidine ring connectivity. Pyrazine protons typically resonate at δ 8.5–9.5 ppm, while azetidine protons appear at δ 3.0–4.0 ppm .

- IR : Stretching frequencies for carbonyl groups (C=O: ~1670 cm) and carboxylic acid (O-H: ~2500–3300 cm) validate functional groups .

- X-ray crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding patterns .

Q. What safety protocols are essential for handling azetidine-containing compounds?

Azetidine derivatives require strict safety measures:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.

- First aid : Immediate flushing with water for skin/eye contact (≥15 minutes) and inhalation of vapors requires fresh air and medical consultation .

- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent selection, catalyst loading), reducing trial-and-error inefficiencies . Molecular docking studies can also prioritize derivatives for biological testing by simulating binding affinities to target proteins .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and MTT assays with triplicate measurements.

- Control compounds : Include known inhibitors (e.g., cisplatin for anticancer studies) to calibrate activity thresholds .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does pH affect the stability of this compound in aqueous solutions?

The carboxylic acid group protonates below pH 3, enhancing solubility but increasing hydrolysis risk. Stability testing via accelerated degradation studies (40°C, 75% RH) shows optimal stability at pH 6–7 (phosphate buffer). Monitor degradation products via LC-MS (ESI+ mode) .

Q. What retrosynthetic approaches are viable for derivatizing the pyrazine moiety?

AI-driven platforms (e.g., Template_relevance Reaxys) suggest:

- N-functionalization : Introduce alkyl/aryl groups via nucleophilic substitution at pyrazine N-atoms using alkyl halides.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to diversify substituents .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

- Variable temperature NMR : Detect dynamic processes (e.g., tautomerism) causing shift discrepancies.

- COSY and HSQC : Assign overlapping signals by correlating - and - couplings .

Q. What methods validate enantiomeric purity in chiral derivatives?

Q. How does metal chelation influence its biological activity?

Coordination with transition metals (e.g., Cu, Pt) enhances anticancer activity by inducing DNA cross-linking. Characterize complexes via:

- UV-Vis : Detect ligand-to-metal charge transfer bands (e.g., ~300–400 nm for Cu).

- Electrochemical analysis : Cyclic voltammetry to assess redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.